molecular formula C9H19NO B1440415 trans-2-[Isopropyl(methyl)amino]cyclopentanol CAS No. 1218676-98-2

trans-2-[Isopropyl(methyl)amino]cyclopentanol

Cat. No.: B1440415
CAS No.: 1218676-98-2
M. Wt: 157.25 g/mol
InChI Key: QICMHIXVJKONJL-RKDXNWHRSA-N
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Description

trans-2-[Isopropyl(methyl)amino]cyclopentanol: is an organic compound with the molecular formula C₉H₁₉NO It is a cyclopentanol derivative where the hydroxyl group is substituted with an isopropyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[Isopropyl(methyl)amino]cyclopentanol typically involves the reaction of cyclopentanone with isopropylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-[Isopropyl(methyl)amino]cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typically used.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: SOCl₂, PBr₃

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Halides, esters

Scientific Research Applications

Chemistry: In chemistry, trans-2-[Isopropyl(methyl)amino]cyclopentanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of trans-2-[Isopropyl(methyl)amino]cyclopentanol involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopentanol: A simple alcohol with a cyclopentane ring.

    Isopropylamine: An amine with an isopropyl group.

    Methylamine: A simple amine with a methyl group.

Uniqueness: trans-2-[Isopropyl(methyl)amino]cyclopentanol is unique due to its combination of a cyclopentanol backbone with an isopropyl(methyl)amino substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Biological Activity

Chemical Structure and Properties
trans-2-[Isopropyl(methyl)amino]cyclopentanol is an organic compound with the molecular formula C₉H₁₉NO. It is characterized by a cyclopentanol backbone substituted with an isopropyl(methyl)amino group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in biological research and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with isopropylamine and formaldehyde, leading to the formation of an imine intermediate that is subsequently reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application of the compound .

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate fatty acid synthase (FASN) activity has been noted, which could have implications for treating metabolic disorders and certain types of cancer . FASN plays a crucial role in lipogenesis, making it a target for compounds designed to inhibit its activity.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Synthase (FASN)
    A study highlighted the potential of this compound as a FASN inhibitor. Inhibiting FASN can lead to reduced food intake and beneficial metabolic effects in tissues with high metabolic activity, such as the liver and adipose tissue .
  • Cellular Studies
    Experiments involving various cancer cell lines have shown that compounds similar to this compound can induce apoptosis and cause cell cycle arrest. For instance, studies reported significant apoptosis induction in breast cancer cell lines when treated with related compounds, suggesting that further exploration of this compound's derivatives could yield promising anticancer agents .
  • ADME Properties
    The pharmacokinetic profile of this compound has been investigated, revealing favorable properties such as high plasma stability and good membrane permeability, which are critical for its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

CompoundStructure TypeNotable Activity
CyclopentanolAlcoholBasic solvent properties
IsopropylamineAmineBasic amine reactivity
MethylamineSimple amineLimited biological activity
This compound Cyclopentanol derivativePotential FASN inhibition, anticancer activity

Properties

IUPAC Name

(1R,2R)-2-[methyl(propan-2-yl)amino]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)10(3)8-5-4-6-9(8)11/h7-9,11H,4-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICMHIXVJKONJL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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